molecular formula C23H24N4 B3829188 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole

5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole

Cat. No.: B3829188
M. Wt: 356.5 g/mol
InChI Key: FKJSWHYKDJNFJM-MISYRCLQSA-N
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Description

5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole is a complex organic compound that features a unique combination of structural motifs This compound includes a pyrazole ring, a phenyl group, and a spirocyclic bicycloheptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Spirocyclic Bicycloheptane System: The spirocyclic system can be constructed using a Diels-Alder reaction followed by a series of functional group transformations.

    Final Assembly: The final step involves coupling the pyrazole, phenyl, and spirocyclic components through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the spirocyclic system.

    Reduction: Reduction reactions can target the imidazole ring and the phenyl group.

    Substitution: Substitution reactions can occur at various positions on the pyrazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones and carboxylic acids.

    Reduction: Reduction can yield alcohols and amines.

    Substitution: Substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for binding studies with various biomolecules.

Medicine

In medicine, the compound has potential as a drug candidate. Its ability to interact with multiple biological targets makes it a promising lead for the development of new therapeutics.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to modulate multiple pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-methylpyrazol-4-yl)-4-phenylimidazole: Lacks the spirocyclic system.

    4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole: Lacks the pyrazole ring.

    5-(1-methylpyrazol-4-yl)-4-phenyl-1-methylimidazole: Lacks the spirocyclic system and has a simpler structure.

Uniqueness

The uniqueness of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole lies in its combination of a pyrazole ring, a phenyl group, and a spirocyclic bicycloheptane system. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-26-13-18(12-25-26)22-21(16-5-3-2-4-6-16)24-15-27(22)14-17-11-19-7-8-20(17)23(19)9-10-23/h2-8,12-13,15,17,19-20H,9-11,14H2,1H3/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSWHYKDJNFJM-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N=CN2CC3CC4C=CC3C45CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=C(N=CN2C[C@H]3C[C@H]4C=C[C@H]3C45CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Reactant of Route 2
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Reactant of Route 3
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Reactant of Route 4
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Reactant of Route 5
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Reactant of Route 6
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole

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